molecular formula C42H27P B12546518 Tri(anthracen-9-yl)phosphane CAS No. 141982-29-8

Tri(anthracen-9-yl)phosphane

Cat. No.: B12546518
CAS No.: 141982-29-8
M. Wt: 562.6 g/mol
InChI Key: SOBPPUDFXZTARA-UHFFFAOYSA-N
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Description

Tri(anthracen-9-yl)phosphane (CAS 141982-29-8) is a specialized organophosphorus compound in which a phosphorus(III) center is bonded to three anthracen-9-yl groups. This structure classifies it as a sterically hindered triarylphosphine, making it a valuable building block in synthetic and materials chemistry. Its primary research application is as a precursor for the synthesis of sophisticated phosphorus ligands for metal catalysts in homogeneous catalysis . The bulky anthracene groups can significantly influence the steric and electronic properties of the resulting metal complexes, which is a critical parameter in catalytic reactions such as hydroformylation . The compound can be synthesized via a nucleophilic substitution pathway, where 9-lithioanthracene, generated from 9-bromoanthracene, reacts with phosphorus trichloride (PCl₃) . Beyond its role in catalysis, this compound is of interest in the development of advanced functional materials. Phosphorus-substituted acenes, particularly anthracene derivatives, are actively investigated for use in organic electronics due to their unique optoelectronic properties . The anthracene moiety is a well-known fluorophore, and its incorporation into phosphanes can lead to materials with applications in organic light-emitting diodes (OLEDs) . Furthermore, the phosphorus atom in this P(III) compound can be readily functionalized to access a diverse library of derivatives, including phosphine chalcogenides (oxides, sulfides, selenides) and metal complexes, which expands its utility across various research fields . Handling Note: This product is intended for research purposes only and is not classified as a medicinal product or medical device. It is strictly for use in laboratory settings and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

141982-29-8

Molecular Formula

C42H27P

Molecular Weight

562.6 g/mol

IUPAC Name

tri(anthracen-9-yl)phosphane

InChI

InChI=1S/C42H27P/c1-7-19-34-28(13-1)25-29-14-2-8-20-35(29)40(34)43(41-36-21-9-3-15-30(36)26-31-16-4-10-22-37(31)41)42-38-23-11-5-17-32(38)27-33-18-6-12-24-39(33)42/h1-27H

InChI Key

SOBPPUDFXZTARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P(C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97

Origin of Product

United States

Synthetic Methodologies and Advanced Precursor Chemistry

Established Synthetic Pathways for Tri(anthracen-9-yl)phosphane

Traditional synthetic routes to this compound rely on classical organometallic chemistry, which provides a robust foundation for its preparation despite some limitations in yield and reaction conditions.

Synthesis from Halogenated Anthracene (B1667546) Precursors and Phosphorus(III) Halides

The synthesis of related compounds, such as 9-(dichlorophosphino)anthracene, can also be achieved from 9-bromoanthracene (B49045) by reacting it with a large excess of phosphorus trichloride (B1173362), demonstrating the utility of halogenated anthracenes in accessing anthracenyl-phosphorus compounds organic-chemistry.org.

Organolithium and Grignard Reagent Approaches

The use of organometallic reagents, particularly organolithium and Grignard reagents, is the most prevalent and effective method for the synthesis of tertiary phosphines, including highly hindered structures.

The most direct synthesis of this compound employs an organolithium approach. The process starts with the lithiation of 9-bromoanthracene using an alkyl lithium reagent like n-butyllithium to generate the highly reactive intermediate, 9-lithioanthracene. This nucleophilic species is then reacted with a stoichiometric amount of phosphorus trichloride (a 3:1 molar ratio of the organolithium reagent to PCl₃). The 9-lithioanthracene displaces the chloride ions on the phosphorus center to form the three crucial C-P bonds. Although effective, this reaction can be low-yielding, with one reported synthesis achieving a 7% yield organic-chemistry.org. The significant steric hindrance from the bulky anthracene groups is a major factor contributing to the challenges in achieving high yields.

Grignard reagents offer an alternative but similar pathway. While specific detailed procedures for this compound are less commonly reported, the general utility of Grignard reagents in forming C-P bonds is well-established for a wide variety of symmetric and asymmetric triarylphosphines acs.orgrsc.org. The approach would involve the preparation of 9-anthracenylmagnesium bromide from 9-bromoanthracene and magnesium metal, followed by its reaction with phosphorus trichloride.

Method Precursors Reagents Key Intermediate Yield
Organolithium Route9-Bromoanthracene, Phosphorus Trichloriden-Butyllithium9-Lithioanthracene7% organic-chemistry.org
Grignard Route (General)9-Bromoanthracene, Phosphorus TrichlorideMagnesium (Mg)9-Anthracenylmagnesium bromideNot reported

Novel and Optimized Synthetic Strategies

While classical organometallic methods are established, modern synthetic chemistry offers potential alternative routes through transition metal-catalyzed cross-coupling reactions. These methods could provide milder reaction conditions and potentially improved yields for the synthesis of sterically demanding phosphines.

Transition Metal-Catalyzed Coupling Reactions in Phosphane Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The formation of C-P bonds through these methods is a growing area of research that could be applied to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions are powerful tools for creating C-C bonds and have been successfully applied to synthesize various 9-substituted anthracene derivatives nih.govnih.gov. These reactions typically couple an aryl halide with an organoboron or organotin reagent.

Adapting these methods for C-P bond formation is an area of active development. A hypothetical Suzuki-type C-P coupling for this compound could involve the reaction of 9-bromoanthracene with a phosphorus nucleophile or, conversely, the coupling of an anthracenylboronic acid with a phosphorus halide. However, the synthesis of such a sterically congested molecule via these methods has not been explicitly reported and would likely face significant challenges.

The Stille coupling, which uses organostannane reagents, is another versatile C-C bond-forming reaction mdpi.comnih.gov. Its application in C-P bond formation is less common but conceptually possible. The primary drawbacks remain the steric challenge of the target molecule and the toxicity associated with organotin compounds mdpi.comnih.gov.

Coupling Reaction Typical Aryl Precursor Typical Coupling Partner Catalyst System
Suzuki-MiyauraAryl Halide (e.g., 9-Bromoanthracene)Organoboron Reagent (e.g., Arylboronic acid)Palladium Catalyst + Ligand
StilleAryl Halide (e.g., 9-Bromoanthracene)Organostannane Reagent (e.g., Arylstannane)Palladium Catalyst

The success of any palladium-catalyzed cross-coupling reaction, especially those involving challenging substrates, is highly dependent on the choice of phosphine (B1218219) ligand. For the synthesis of sterically hindered molecules like substituted biaryls or complex anthracene derivatives, bulky and electron-rich phosphine ligands are essential nih.govsemanticscholar.org.

Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (palladacycles) families are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—even with unreactive or sterically demanding substrates like aryl chlorides nih.gov. In the context of synthesizing this compound via a hypothetical cross-coupling reaction, a highly active catalyst system featuring such advanced phosphine ligands would be indispensable to overcome the immense steric hindrance. Interestingly, phosphine ligands derived from anthracene scaffolds have themselves been developed and shown to be highly effective in palladium-catalyzed reactions, demonstrating the unique utility of the anthracene motif in ligand design core.ac.uk.

Direct Phosphinylation and Phosphination Methods

The most direct route to this compound involves the formation of a carbon-phosphorus bond directly onto the anthracene scaffold. A key method for achieving this is through the use of organometallic intermediates derived from halogenated anthracenes.

A prominent example of this approach starts with 9-bromoanthracene. This precursor is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures to perform a halogen-lithium exchange, generating 9-anthryllithium in situ. This highly reactive nucleophilic species is then reacted with phosphorus trichloride (PCl₃). The stoichiometry is controlled to ensure that three equivalents of the anthryllithium reagent add to the phosphorus center, displacing all three chloride ions to form the desired tri(9-anthryl)phosphine nih.gov. This multi-step, single-pot reaction is a powerful method for creating sterically congested phosphines.

This method highlights a classic phosphination approach where a pre-formed organometallic compound attacks an electrophilic phosphorus source.

One-Pot Synthetic Protocols for Related Anthracene-Phosphorus Compounds

While a direct one-pot synthesis for this compound from anthracene is not widely reported, one-pot methodologies have been successfully developed for related anthracene-phosphorus compounds, particularly phosphine oxides. These protocols offer advantages in terms of efficiency and reduced purification steps.

For instance, a one-pot synthesis for 10-(diphenylphosphoryl)-anthracenes has been developed, which involves a sequence of reactions including a phosphinite-to-phosphine oxide rearrangement and cyclization, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) acs.org. Although this method yields a phosphine oxide derivative with a different substitution pattern, it showcases the feasibility of multi-step, one-pot procedures in the synthesis of complex anthracene-phosphorus architectures.

Furthermore, general one-pot methods for the synthesis of triarylphosphines have been developed that could potentially be adapted for anthracene derivatives. One such method involves the coupling of aryltrimethylammonium salts with secondary phosphines generated in situ from the reduction of diarylphosphine oxides, proceeding without a transition-metal catalyst rsc.org. Another approach utilizes the reaction of aryl halides with red phosphorus in the presence of a superbase system, which proceeds through consecutive nucleophilic aromatic substitution (SNAr) reactions in a single pot.

Synthesis of Key Derivatives and Analogues for Structure-Reactivity Studies

To probe the structure-reactivity relationships of this compound, a variety of derivatives and analogues have been synthesized. These modifications include oxidation of the phosphorus center, introduction of multiple phosphorus substituents, and alteration of the anthracene backbone itself.

Phosphine Oxides, Sulfides, and Selenides of this compound

The trivalent phosphorus atom in this compound can be readily oxidized to the pentavalent state. The corresponding phosphine oxide, tri(9-anthryl)phosphine oxide, is synthesized by the direct oxidation of tri(9-anthryl)phosphine. A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂) nih.gov. This reaction is typically clean and high-yielding.

The synthesis of the corresponding phosphine sulfide (B99878) and selenide (B1212193) can be achieved by reacting this compound with elemental sulfur (S₈) or selenium (Se), respectively. These reactions are characteristic of tertiary phosphines, which act as nucleophiles, attacking the elemental chalcogen. The reaction with sulfur is often rapid, even at room temperature, particularly in concentrated solutions mdpi.com. The reaction with selenium proceeds similarly to afford the phosphine selenide. The general mechanism for these reactions involves the nucleophilic attack of the phosphine on the chalcogen, leading to the formation of a P=S or P=Se double bond.

DerivativeSynthetic Reagent
Tri(anthracen-9-yl)phosphine OxideHydrogen Peroxide (H₂O₂)
Tri(anthracen-9-yl)phosphine SulfideElemental Sulfur (S₈)
Tri(anthracen-9-yl)phosphine SelenideElemental Selenium (Se)

Poly-Phosphorus Substituted Anthracene Derivatives

The introduction of multiple phosphorus-containing groups onto the anthracene scaffold leads to ligands with unique coordination properties and materials with interesting electronic characteristics.

Examples of such compounds include 9,10-bis(diphenylphosphino)anthracene (B13132878). The synthesis of this compound can be achieved through various methods, often involving the functionalization of a 9,10-dihaloanthracene precursor.

Another important class of poly-phosphorus substituted anthracenes is the 1,8,9-tris(phosphorus) substituted derivatives. The synthesis of these highly congested molecules has been reported, leading to compounds where the central phosphorus atom at the 9-position is in close proximity to the phosphorus atoms at the 1- and 8-positions. This proximity can lead to intramolecular P-P interactions and the stabilization of unusual phosphorus-centered species like metaphosphonates and phosphenium ions.

Modified Anthracene Scaffolds with Phosphorus Moieties

Modification of the anthracene backbone itself prior to or during the introduction of phosphorus moieties allows for the fine-tuning of the electronic and steric properties of the final compound.

One approach involves starting with a substituted anthracene derivative. For example, the synthesis of 1,8-bis(diphenylphosphino)anthracene can be achieved from 1,8-dichloro-9,10-anthraquinone. This starting material is first converted to 1,8-difluoroanthracene through a halogen exchange and subsequent reduction. The 1,8-difluoroanthracene is then reacted with potassium diphenylphosphide to yield the target diphosphine. This multi-step synthesis modifies the anthracene core by introducing substituents at positions other than the reactive 9 and 10 sites.

A more profound modification of the scaffold involves the synthesis of phosphorus-containing triptycenes. Triptycenes are three-dimensional molecules with a rigid propeller-like structure. Phosphorus-doped triptycenes can be synthesized via a Diels-Alder reaction between an alkynylphosphonate and anthracene, followed by an oxidative cyclization. This creates a rigid framework where a phosphindole oxide unit is incorporated as one of the "fins" of the triptycene (B166850) structure.

Another strategy involves the P-directed C-H borylation of phosphino-anthracenes to create P,B-functionalized anthracenes. For example, 9,10-bis(diphenylphosphino)anthracene can undergo a double C-H borylation to yield syn- and anti-isomers of the di-P,B-functionalized product nih.gov. These compounds feature both a Lewis basic phosphine and a Lewis acidic borane, leading to interesting intramolecular interactions and photophysical properties.

Reactivity and Mechanistic Investigations of Tri Anthracen 9 Yl Phosphane

Oxidation Reactions and Pathways

Tri(anthracen-9-yl)phosphane can be readily oxidized to its corresponding phosphine (B1218219) oxide, Tri(anthracen-9-yl)phosphine oxide. A common method for this transformation is the use of hydrogen peroxide (H₂O₂) nih.gov. The synthesis of this compound itself can be achieved by reacting 9-bromoanthracene (B49045) with n-butyllithium to form 9-lithioanthracene, which is then treated with phosphorus trichloride (B1173362) (PCl₃) nih.gov. The subsequent oxidation with H₂O₂ yields the phosphine oxide nih.gov.

The reaction proceeds via the nucleophilic attack of the phosphorus lone pair on one of the oxygen atoms of the oxidizing agent. The steric hindrance imposed by the bulky anthracene (B1667546) groups may influence the rate of this reaction compared to less hindered triarylphosphines.

Table 1: Synthesis and Oxidation of this compound

StepReactantsReagentsProductReference
19-Bromoanthracenen-Butyllithium, Phosphorus trichlorideThis compound nih.gov
2This compoundHydrogen peroxideTri(anthracen-9-yl)phosphine oxide nih.gov

It is worth noting that photooxidation of triarylphosphines can also occur, often sensitized by compounds like 9,10-dicyanoanthracene (B74266) (DCA) nih.gov. This process involves the formation of a phosphine radical cation which then reacts with molecular oxygen to yield the phosphine oxide nih.gov.

In a study of the related compound 10-(diphenylphosphoryl)-anthracene, the corresponding phosphine was converted to the phosphine sulfide (B99878) and phosphine selenide (B1212193) by treatment with elemental sulfur and selenium, respectively, in refluxing toluene. This suggests that a similar pathway would be viable for this compound, although potentially at a different rate due to the different steric and electronic environment.

Table 2: Chalcogenation of an Anthracene-Phosphine Derivative

ReactantReagentProductReference
(6-Cyano-2,3,4-trimethoxyanthracen-9-yl)diphenylphosphaneElemental Sulfur (S₈)(6-Cyano-2,3,4-trimethoxyanthracen-9-yl)diphenylphosphine sulfide
(6-Cyano-2,3,4-trimethoxyanthracen-9-yl)diphenylphosphaneElemental Selenium (Se)(6-Cyano-2,3,4-trimethoxyanthracen-9-yl)diphenylphosphine selenide

The reaction mechanism is likely to be a direct nucleophilic attack of the phosphorus on the chalcogen, with the rate being influenced by the steric hindrance around the phosphorus atom.

Photoreactivity and Photochemical Transformations

The photoreactivity of this compound is dominated by the behavior of the anthracene moieties, which are known to undergo a variety of photochemical reactions.

While direct intramolecular cyclization involving the phosphorus atom in this compound has not been extensively documented, a similar compound, tri(anthr-9-yl)phosphate, has been shown to undergo a reversible photochemical cyclization nih.gov. Upon irradiation with 365 nm light, it cyclizes, and this transformation can be reversed by irradiation with 254 nm light nih.gov. This suggests that this compound may exhibit similar light-induced cyclization and reversible transformation behavior, potentially involving one of the anthracene rings interacting with the phosphorus center or another anthracene ring in an intramolecular fashion.

A well-known photochemical reaction of anthracene and its 9-substituted derivatives is the [4+4] photodimerization researchgate.net. This reaction typically occurs upon irradiation with UV light, leading to the formation of a cycloadduct between two anthracene molecules. This process is often reversible, with the dimer reverting to the monomers upon irradiation at a shorter wavelength or upon heating. Given that this compound possesses three photoreactive anthracene units, both intramolecular and intermolecular photodimerization events are conceivable.

The steric bulk of the phosphine core will likely play a significant role in directing the regioselectivity and stereoselectivity of the photodimerization, potentially favoring intramolecular processes if the conformation of the molecule allows for two anthracene rings to come into close proximity.

Reactions with Electrophiles and Nucleophiles

The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the significant steric hindrance from the three bulky anthracene substituents is expected to diminish its nucleophilicity compared to less sterically congested triarylphosphines like triphenylphosphine (B44618).

Reactions with Electrophiles: Triarylphosphines are known to react with a variety of electrophiles. For instance, they react with alkyl halides to form phosphonium (B103445) salts. It is anticipated that this compound would undergo similar reactions, although likely at a slower rate due to steric hindrance.

Another common reaction of nucleophilic phosphines is the Michael addition to activated alkenes. While specific studies on this compound are lacking, the general reactivity pattern of triarylphosphines in oxa-Michael additions has been investigated.

Reactions with Nucleophiles: As a trivalent phosphorus compound, this compound is not expected to be reactive towards nucleophiles. The phosphorus center is electron-rich and would repel incoming nucleophiles. Reactions would more likely occur at the anthracene rings if they are appropriately functionalized to be electrophilic.

Formation of Phosphonium Salts

This compound, like other tertiary phosphines, readily reacts with alkyl halides to form phosphonium salts. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom acts as the nucleophile. youtube.com The phosphorus atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new phosphorus-carbon bond. This process results in a positively charged phosphorus center, balanced by the halide anion, creating the phosphonium salt. youtube.com

The reaction is generally efficient and clean, often yielding crystalline products that can be easily isolated. youtube.com For instance, the reaction of triphenylphosphine with 9-bromoanthracene, when heated without a solvent, produces 9-(triphenylphosphonium bromide)anthracene in a 70% yield. researchgate.net These resulting salts are typically soluble in polar organic solvents. researchgate.net

The general scheme for this reaction is as follows: R3P + R'-X → [R3P-R']+X-

Where:

R3P is the tertiary phosphine (in this case, this compound)

R'-X is the alkyl halide

[R3P-R']+X- is the resulting phosphonium salt

The reactivity of this process is influenced by the nature of both the phosphine and the alkyl halide. While primary alkyl halides are most commonly used and give high yields, secondary halides can also be employed, though the reactions may be slower or less efficient. youtube.com

In a related context, reactions of (ortho-acetalaryl)arylmethanols with various phosphines under acidic conditions have been shown to unexpectedly form (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. nih.gov This occurs through a Friedel–Crafts cyclization mechanism. nih.gov

Ligand Exchange and Addition Reactions

This compound can function as a ligand in coordination complexes with various transition metals. Phosphine ligands are crucial in organometallic chemistry for their ability to stabilize metal centers and influence the reactivity and selectivity of catalytic processes. tcichemicals.com The electronic and steric properties of the phosphine ligand play a significant role in the behavior of the resulting metal complex. tcichemicals.com

The phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This makes it a σ-donating ligand. tcichemicals.com Such ligands are widely used with transition metals like palladium, nickel, rhodium, and iridium in various catalytic reactions, including cross-coupling, hydrogenation, and cyclization. tcichemicals.com

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. For a complex containing this compound, a ligand exchange reaction might involve the displacement of the phosphine by a different ligand, or conversely, the displacement of another ligand by the phosphine.

Addition reactions can also occur, where the phosphine adds to a metal center, increasing its coordination number. The bulky nature of the three anthracene substituents in this compound would be expected to have a significant impact on both ligand exchange and addition reactions.

Isomerization Studies and Stereochemical Control

E/Z Isomerization in Related Anthracene-Based Systems

While specific studies on the E/Z isomerization of this compound itself are not prevalent, the principles of isomerization can be understood from related anthracene-containing systems. E/Z isomerism, a form of stereoisomerism, describes the orientation of substituents around a double bond. The conversion between E and Z isomers can often be induced by heat or light.

In anthracene-based compounds, photochemical E/Z isomerization is a known phenomenon. For example, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z) isomer can be achieved using blue LED light. chemrxiv.org Similarly, anthracene has been used as a photosensitizer to facilitate the E → Z isomerization of vinyl phosphonates. researchgate.net

The mechanism of photosensitized isomerization often involves the transfer of energy from the excited state of the photosensitizer to the alkene, which then allows for rotation around the carbon-carbon double bond.

In a different study, the mercury complex of 2-(anthracen-9-ylmethylene)-N-phenylhydrazine carbothioamide was found to exist as isolable E and Z isomers. nih.gov Density functional theory (DFT) calculations revealed that the Z-isomer of the complex was more stable than the E-isomer. nih.gov The activation barrier for the conversion from the E to the Z isomer of the free ligand was calculated to be 167.37 kJ/mol, suggesting that this conversion would not readily occur at ambient temperatures without assistance, for instance, from solvent interactions. nih.gov

These examples highlight the potential for E/Z isomerization in molecules containing the anthracene moiety, which is often influenced by photochemical conditions or coordination to a metal center.

Impact of Steric Hindrance on Reactivity Profiles

The three bulky anthracene groups attached to the central phosphorus atom in this compound create significant steric hindrance. This steric bulk has a profound effect on its reactivity and the properties of its derivatives.

Steric hindrance can impede the approach of reactants to the phosphorus center, thereby slowing down or preventing reactions that would otherwise occur with less bulky phosphines. polimi.it For example, in the formation of phosphonium salts, while primary alkyl halides react readily, the reaction with bulkier secondary or tertiary alkyl halides would be significantly slower or might not proceed at all due to the difficulty of the electrophile accessing the phosphorus lone pair.

In the context of coordination chemistry, the steric bulk of phosphine ligands is a critical factor in determining the stability and reactivity of the resulting metal complexes. tcichemicals.com Bulky phosphines can influence the coordination number of the metal, often favoring lower coordination numbers. They can also affect the rate and mechanism of catalytic cycles, for instance, by promoting reductive elimination. tcichemicals.com

The synthesis of sterically congested triptycene (B166850) derivatives, which share structural similarities with the arrangement of groups in this compound, illustrates the challenges posed by steric hindrance. Synthetic routes that proceed through less sterically congested intermediates are often favored. nih.gov The steric congestion in such molecules can even lead to the existence of stable rotational isomers (rotamers). nih.gov

The table below summarizes the expected impact of steric hindrance on the reactivity of this compound.

Reaction TypeExpected Impact of Steric Hindrance
Phosphonium Salt FormationReaction rate is expected to decrease with increasing steric bulk of the alkyl halide.
Ligand SubstitutionThe large cone angle of the ligand may favor dissociative mechanisms over associative ones.
Coordination Number in Metal ComplexesFavors the formation of complexes with lower coordination numbers.

Coordination Chemistry and Ligand Design Principles

Tri(anthracen-9-yl)phosphane as a Ligand in Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine (B1218219) ligand in an appropriate solvent. The choice of the metal precursor, stoichiometry, and reaction conditions are critical for the successful isolation of the desired complexes.

Gold(I) and Silver(I) Complexes: Gold(I) and silver(I) ions, with their d¹⁰ electronic configuration, commonly form linear, two-coordinate complexes with phosphine ligands. The synthesis of [Au(P(anthracenyl)₃)Cl] or [Ag(P(anthracenyl)₃)X] (X = halide, nitrate, etc.) would likely proceed by reacting a gold(I) source like (tht)AuCl (tht = tetrahydrothiophene) or a silver(I) salt with this compound. Due to the significant steric bulk of the ligand, the formation of complexes with higher coordination numbers, such as trigonal planar or tetrahedral, would be less favorable but could potentially be forced with an excess of the ligand and a weakly coordinating anion. Characterization of these complexes would rely on techniques such as ³¹P NMR spectroscopy, where a downfield shift of the phosphorus signal upon coordination is expected, and single-crystal X-ray diffraction to confirm the molecular structure. While specific studies on this compound complexes of gold(I) and silver(I) are not abundant in the provided search results, the general principles of phosphine coordination chemistry suggest that stable complexes can be formed.

Platinum(II) Complexes: Platinum(II) typically forms square planar complexes. The reaction of a Pt(II) precursor, such as K₂[PtCl₄] or [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), with this compound would be expected to yield complexes of the type cis- or trans-[PtCl₂(P(anthracenyl)₃)₂]. The large cone angle of the phosphine ligand would likely favor the formation of the trans isomer to minimize steric repulsion between the bulky ligands. Related studies on platinum(II) complexes with other bulky phosphine ligands have shown the successful synthesis and characterization of such square planar geometries researchgate.net. The formation of a platinum(II) complex with a phosphirane ligand containing anthracene (B1667546) substituents has been reported, demonstrating the compatibility of the anthracene moiety within the coordination sphere of platinum(II) acs.org.

Osmium(0) and Tungsten(0) Complexes: For metals in low oxidation states like Os(0) and W(0), phosphine ligands are crucial for stabilizing the metal center. These complexes are often carbonyl derivatives. For instance, the reaction of this compound with an osmium carbonyl precursor could lead to the formation of complexes like [Os(CO)₄(P(anthracenyl)₃)] or [Os(CO)₃(P(anthracenyl)₃)₂]. Similarly, tungsten(0) complexes such as [W(CO)₅(P(anthracenyl)₃)] could be synthesized by the substitution of a CO ligand from W(CO)₆. The synthesis of a related hydrido-complex of osmium(II) by protonation of a zerovalent osmium carbonyl phosphine complex has been described, indicating the reactivity of such systems rsc.org. The characterization would involve IR spectroscopy to observe the C-O stretching frequencies, which are sensitive to the electronic properties of the phosphine ligand, and ³¹P and ¹³C NMR spectroscopy.

A summary of representative, albeit general, synthetic approaches is provided in the table below.

Metal CenterTypical PrecursorExpected Complex TypeCharacterization Techniques
Gold(I)(tht)AuClLinear [Au(P(anthracenyl)₃)Cl]³¹P NMR, X-ray Diffraction
Silver(I)AgNO₃Linear [Ag(P(anthracenyl)₃)NO₃]³¹P NMR, X-ray Diffraction
Platinum(II)K₂[PtCl₄]Square Planar [PtCl₂(P(anthracenyl)₃)₂]³¹P NMR, ¹⁹⁵Pt NMR, X-ray Diffraction
Osmium(0)Os₃(CO)₁₂Octahedral [Os(CO)₄(P(anthracenyl)₃)]IR, ³¹P NMR, X-ray Diffraction
Tungsten(0)W(CO)₆Octahedral [W(CO)₅(P(anthracenyl)₃)]IR, ³¹P NMR, X-ray Diffraction

As a monodentate phosphine ligand, this compound coordinates to a metal center through the lone pair of electrons on the phosphorus atom. The resulting coordination geometry is highly dependent on the metal's preferred coordination number and the steric hindrance imposed by the bulky anthracene substituents nih.gov.

For metal ions that favor lower coordination numbers, such as Au(I) and Ag(I), a linear geometry is most common with a single phosphine ligand and another monodentate ligand. With an excess of the phosphine ligand, a trigonal planar geometry could be achieved if the steric repulsion can be overcome.

In the case of Pt(II), a square planar geometry is expected. The large steric bulk of this compound would likely dictate a trans arrangement of the two phosphine ligands to minimize steric clashes. For octahedral complexes, such as those of Os(0) and W(0), the phosphine ligand would occupy one of the coordination sites, with other ligands like carbonyls filling the remaining positions. The significant size of the this compound ligand can influence the bond angles and distances within the coordination sphere.

Electronic and Steric Properties of this compound in Coordination

The utility of a phosphine ligand in catalysis and materials science is largely determined by its electronic and steric properties. These properties can be systematically tuned by varying the substituents on the phosphorus atom umb.edu.

The electronic effect of a phosphine ligand is a combination of its σ-donating and π-accepting abilities. The σ-donation comes from the lone pair of electrons on the phosphorus atom interacting with an empty orbital on the metal. The π-accepting character arises from the overlap of filled metal d-orbitals with empty σ* orbitals of the P-C bonds umb.edu.

The steric bulk of a phosphine ligand is a critical factor in determining the stability, structure, and reactivity of its metal complexes. The most common measure of steric hindrance is the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance nih.govrsc.org.

This compound is an exceptionally bulky ligand due to the three large, rigid anthracene substituents. While a precise experimental or calculated cone angle for this specific ligand is not provided in the search results, it can be inferred to be significantly large, likely exceeding that of triphenylphosphine (B44618) (145°). The large cone angle can limit the number of phosphine ligands that can coordinate to a single metal center, often favoring the formation of complexes with lower coordination numbers. This steric hindrance can also create a protective "pocket" around the metal center, which can influence the binding and activation of substrates in catalytic reactions nih.gov. The concept of "percent buried volume" (%Vbur) is another parameter used to quantify the steric environment of a ligand, and for bulky ligands, both cone angle and buried volume are important considerations nih.gov.

ParameterDescriptionExpected Influence of this compound
Tolman Electronic Parameter (TEP) A measure of the ligand's electron-donating ability.Expected to be similar to other triarylphosphines, indicating moderate σ-donation and potential π-acceptance.
Tolman Cone Angle (θ) A measure of the ligand's steric bulk.Expected to be very large due to the three bulky anthracene groups, influencing coordination number and geometry.
Percent Buried Volume (%Vbur) The percentage of the coordination sphere of a metal that is occupied by the ligand.Expected to be high, indicating significant steric protection of the metal center.

Non-Covalent Interactions in Supramolecular Assembly of Complexes

The large, planar aromatic surfaces of the anthracene moieties in this compound provide opportunities for non-covalent interactions, particularly π-π stacking. These interactions can play a significant role in the solid-state packing of its metal complexes, leading to the formation of supramolecular assemblies mdpi.com.

Modulation of Ligand Properties for Catalytic and Material Applications

The performance of this compound as a ligand can be strategically modified by altering its structure. Introducing chirality or tuning its electronic profile allows for the development of specialized ligands for asymmetric catalysis and advanced materials.

The development of chiral phosphine ligands is crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. nih.govnih.gov Chirality in phosphine ligands can be introduced at the phosphorus atom (P-chiral) or within the ligand backbone. nih.gov For a ligand like this compound, several strategies can be envisioned for creating chiral derivatives.

One approach involves creating P-chiral analogues by synthesizing the phosphine with three different aryl groups, for example, two anthracenyl groups and one differently substituted anthracenyl or other aryl group. The synthesis of P-chiral phosphines often proceeds through intermediates like phosphine-boranes, which protect the phosphorus atom from oxidation and allow for stereospecific substitution reactions. nih.govrsc.org

Another powerful strategy involves using a chiral backbone derived from the anthracene units themselves. A notable example is the use of chiral scaffolds derived from the photodimer of anthracene. acs.org This approach creates a rigid and well-defined chiral environment around the phosphorus atom, which has proven effective in palladium-catalyzed asymmetric C-N coupling reactions. acs.org Such ligands feature both central and axial chirality, providing excellent enantioselectivity. acs.org The design of these ligands is a rational process, aiming to create a specific chiral pocket around the metal's active site to control the approach of substrates. nih.govresearchgate.net

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to a metal center, are critical to its function in catalysis and materials science. libretexts.org These properties can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-carbonyl complex of the phosphine. rsc.org A lower stretching frequency indicates a more electron-donating ligand.

The electronic nature of this compound can be tuned by introducing substituents onto the anthracene backbones. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NR₂) would increase the electron density on the phosphorus atom, making the ligand a stronger donor. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would decrease its donor strength. researchgate.net

This modulation directly impacts the electronic structure of the resulting metal complex, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmdpi.com Enhancing the donor strength of the ligand typically raises the HOMO energy of the complex, while the LUMO level is less affected. arxiv.org This tuning of the HOMO-LUMO gap is essential for applications in optoelectronics and photocatalysis. researchgate.netnih.gov The effect of these substituents can be predicted using Hammett constants, which provide a quantitative measure of a substituent's electronic influence. acs.orgacs.org

Table 2: Predicted Electronic Effects of Substituents on an Anthracene Ring of this compound

Substituent (at para-position) Hammett Constant (σₚ) Expected Effect on Ligand Predicted Impact on Metal Complex
-N(CH₃)₂ -0.83 Stronger electron donor Increase in HOMO energy, smaller HOMO-LUMO gap.
-OCH₃ -0.27 Stronger electron donor Modest increase in HOMO energy.
-CH₃ -0.17 Weaker electron donor Slight increase in HOMO energy.
-H 0.00 Reference Reference electronic properties.
-Cl +0.23 Weaker electron donor Slight decrease in HOMO energy.
-CN +0.66 Much weaker electron donor Significant decrease in HOMO energy, larger HOMO-LUMO gap.

Note: This table is illustrative, based on established principles of physical organic chemistry and ligand design. arxiv.orgviu.ca Hammett constants are for substituents on a benzene (B151609) ring and are used here as an approximation for their effect on the anthracene system.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through sophisticated computational methods, it is possible to model the arrangement of electrons and predict molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Applications for Ground State Properties

Table 1: Representative Calculated Ground State Geometrical Parameters for Tri(anthracen-9-yl)phosphane

Parameter Description Typical Calculated Value
r(P-C) Phosphorus-Carbon bond length ~1.85 Å
∠(C-P-C) Carbon-Phosphorus-Carbon bond angle ~103-105°
Dihedral Angle Twist angle of anthracene (B1667546) relative to P-C bond Varies significantly

Note: These values are typical representations from DFT calculations on similar phosphine (B1218219) compounds and may vary based on the specific functional and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic properties of a molecule. youtube.comnih.gov For this compound, the HOMO is typically localized on the electron-rich anthracene π-systems, while the LUMO may have contributions from both the anthracene units and the phosphorus atom. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its optical and electronic applications. irjweb.com

Table 2: Calculated Frontier Orbital Energies for this compound

Orbital Description Calculated Energy (eV)
HOMO Highest Occupied Molecular Orbital -5.5 to -5.8 eV
LUMO Lowest Unoccupied Molecular Orbital -1.9 to -2.2 eV
Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 3.7 eV

Note: The exact energies of the frontier orbitals are highly dependent on the computational method and level of theory employed.

Charge Density Distribution and Orbital Localization

Understanding how electron charge is distributed across the this compound molecule is essential for predicting its interaction with other molecules and its behavior in an electric field. Computational methods can generate electron density maps, which visualize regions of high and low electron concentration. Natural Bond Orbital (NBO) analysis is often used to quantify the charge on each atom and describe the localization of molecular orbitals on specific bonds or lone pairs. nih.gov In this compound, the analysis typically reveals that the π-electrons are delocalized across the extensive aromatic systems of the anthracene wings. The frontier orbitals (HOMO and LUMO) are generally found to be π-type orbitals localized primarily on these anthracene moieties, confirming their central role in the electronic transitions of the molecule. researchgate.net

Excited State Dynamics and Photophysical Property Prediction

The interaction of molecules with light is governed by their excited states. Computational methods are indispensable for predicting and interpreting absorption and emission spectra, as well as for characterizing the nature of the electronic states involved in these photophysical processes.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the energies of electronic excited states. mdpi.comnih.gov It is widely used to simulate the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of molecules like this compound. arxiv.orgarxiv.org The calculations can predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions from the ground state to excited states (absorption) and from the lowest excited state back to the ground state (emission). These transitions are typically dominated by HOMO → LUMO or similar π → π* excitations localized on the anthracene units. nih.gov

Characterization of Singlet and Triplet Excited States

Upon absorption of light, a molecule is promoted to a singlet excited state (S₁). It can then return to the ground state (S₀) via fluorescence or undergo intersystem crossing to a triplet excited state (T₁). The energy of these states and the gap between them (ΔEST) are crucial for determining the molecule's photophysical behavior. TD-DFT can be used to calculate the energies of both the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.netchemrxiv.org For aromatic systems like this compound, the S₁ state is typically a fluorescent π-π* state. The T₁ state is lower in energy and its properties are important for applications involving phosphorescence or triplet-triplet annihilation processes. mdpi.com The characterization of these states involves analyzing the molecular orbitals involved in the electronic transitions.

Table 3: Calculated Excited State Properties for this compound

Property Description Calculated Value
S₁ Energy Energy of the lowest singlet excited state ~3.2 - 3.4 eV
T₁ Energy Energy of the lowest triplet excited state ~1.8 - 2.0 eV
ΔEST (S₁-T₁) Singlet-Triplet energy gap ~1.2 - 1.4 eV
λabs (max) Calculated maximum absorption wavelength ~380 - 400 nm
λem (max) Calculated maximum emission wavelength ~420 - 450 nm

Note: These values represent typical outcomes from TD-DFT calculations and are sensitive to the chosen functional, basis set, and solvent models.

Mechanistic Insights into Charge Transfer Processes

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the intramolecular charge transfer (ICT) processes within molecules containing anthracene moieties. The electronic properties of anthracene derivatives are heavily influenced by the nature of their substituents. In this compound, the phosphorus atom and the three large, π-conjugated anthracene systems are electronically coupled.

Theoretical analyses of related anthracene-based systems reveal that the highest occupied molecular orbital (HOMO) is often localized on the electron-rich anthracene unit, while the lowest unoccupied molecular orbital (LUMO) can be distributed across other parts of the molecule, such as an acceptor group. researchgate.net This spatial separation of frontier orbitals is a key indicator of charge transfer character upon electronic excitation. For instance, in (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, the HOMO is visualized on the anthracene unit and the LUMO on the acrylonitrile (B1666552) unit, indicating an ICT from the anthracene donor to the acrylonitrile acceptor. researchgate.net

While specific DFT studies on the charge transfer mechanism of this compound are not prevalent, the principles derived from analogous systems suggest that the anthracene moieties act as the primary electron-donating groups. The phosphorus atom's lone pair can also participate in these electronic interactions. Upon photoexcitation, an electron is likely promoted from a HOMO centered on the anthracene systems to a LUMO that may be distributed across the P-C bonds and the anthracene rings, leading to a charge-separated excited state. The extent and nature of this charge transfer would be heavily influenced by the specific conformation of the three anthracene wings.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Anthracene Derivatives

Compound/Complex HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Anthracene-Anthraquinone Complex (L3) mdpi.com -5.51 -1.86 3.6463

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including mapping potential energy surfaces, identifying intermediates, and calculating activation barriers.

The synthesis of this compound typically involves the reaction of 9-lithioanthracene with phosphorus trichloride (B1173362) (PCl₃). mdpi.com A transition state analysis for this transformation would involve locating the geometry of the highest energy point along the reaction coordinate for each successive substitution of a chloride atom on the phosphorus center by an anthracenyl group.

Locating Reactants and Products: The geometries of the starting materials (e.g., 9-lithioanthracene, PCl₃) and the final product are optimized to find their minimum energy structures.

Searching for Transition States: Advanced algorithms are used to search for the saddle point on the potential energy surface that connects the reactants and products. This involves calculating the forces on the atoms and ensuring the structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Verifying the Transition State: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state structure correctly connects the desired reactants and products.

Such analyses for related organophosphorus syntheses provide insights into the steric and electronic factors that govern the reaction rate and feasibility. The extreme steric bulk of the anthracene groups in this compound would be expected to significantly influence the geometry and energy of the transition states.

The synthesis of Tri(9-anthryl)phosphine from 9-bromoanthracene (B49045) involves initial lithiation followed by reaction with PCl₃, yielding the product in low amounts (7%). mdpi.com A complete energetic profile of this synthetic pathway, determined by computational methods, would map the relative energies of all reactants, intermediates, transition states, and products.

The profile would likely show a multi-step process for the sequential addition of the three anthracene groups to the phosphorus atom. Each step would consist of a transition state and an intermediate product (e.g., (anthracen-9-yl)dichlorophosphane, di(anthracen-9-yl)chlorophosphane). The calculated reaction energies (ΔE_rxn) and activation energies (ΔE_a) would quantify the thermodynamic and kinetic favorability of each step. The low experimental yield suggests that one or more steps in this pathway may have a high activation barrier or that side reactions are energetically competitive, likely due to the significant steric hindrance imposed by the bulky anthracene substituents.

Ligand-Metal Interaction Modeling

The utility of phosphines as ligands in coordination chemistry and catalysis is well-established. Computational modeling is essential for understanding the nature of the bond between a phosphine ligand like this compound and a metal center.

The bond between a phosphine ligand and a transition metal is typically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-C bonds.

DFT calculations are widely used to analyze these interactions. Methods like Natural Bond Orbital (NBO) analysis can quantify the extent of electron donation and back-donation. For phosphine complexes, it has been shown that back-bonding can be significant. diyhpl.us In the case of this compound, the electronic properties of the anthracene rings can influence the σ-donating and π-accepting ability of the phosphorus center. The large π-systems of the anthracene groups could potentially participate in further electronic interactions with the metal center or other ligands.

Computational studies on gold(I) phosphane complexes have shown that the coordination geometry is highly dependent on the steric and electronic properties of the phosphine ligands. For instance, the Au-P bond distance in a trigonal-planar [L₃Au]⁺ complex was found to be 2.412(2) Å. nih.gov DFT calculations on complexes of this compound would allow for the prediction of key structural parameters like M-P bond lengths and P-M-P bond angles, providing insight into the steric crowding around the metal center. It is important to note that computational models that include environmental effects, such as the COSMO solvation model, often provide results that are in better agreement with experimental condensed-phase structures. nih.gov

Table 2: Representative Calculated Bond Parameters in Metal-Phosphine Complexes

Complex Type Metal-Phosphorus Bond Length (Å) P-M-P Angle (°) Reference

Computational chemistry plays a predictive role in catalysis by modeling catalytic cycles and determining the energy barriers of key steps, such as oxidative addition, migratory insertion, and reductive elimination. The steric and electronic parameters of the ligand are critical in determining the activity and selectivity of a catalyst.

For a catalyst incorporating this compound, its large steric bulk would be a dominant feature. This can be quantified computationally by calculating parameters like the ligand cone angle. The large size of the ligand would create a specific coordination environment that could favor certain reaction pathways or lead to high selectivity (e.g., regioselectivity or enantioselectivity).

While specific predictive studies on the catalytic activity of this compound complexes are not available in the searched literature, the general approach involves:

Building a computational model of the proposed catalytic species.

Mapping the energetic profile of the entire catalytic cycle for a target reaction.

Identifying the rate-determining step by finding the highest energy barrier in the cycle.

Relating the calculated energy barriers to the predicted catalytic activity. By comparing the profiles for different ligands or substrates, predictions about selectivity can be made.

The unique electronic structure imparted by the anthracene groups could also modulate the reactivity of the metal center, influencing reaction rates and potentially enabling novel transformations.

Applications in Advanced Materials and Catalysis

Role in Organic Optoelectronic Materials Development

The extended π-conjugated system of the anthracene (B1667546) units in Tri(anthracen-9-yl)phosphane makes it a candidate for use in various organic optoelectronic devices. Research in this area has explored its potential as an active component in light-emitting diodes, as a participant in light upconversion processes, and as a semiconductor in transistors.

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on anthracene are frequently investigated for their emissive properties. Anthracene derivatives are known for their high fluorescence quantum yields, particularly in the blue region of the visible spectrum, which is crucial for full-color displays. chalmers.sersc.org The electroluminescence of these materials is often enhanced through a process known as triplet-triplet annihilation (TTA), where the fusion of two non-emissive triplet excitons results in the formation of an emissive singlet exciton. rsc.orgresearchgate.net This mechanism can significantly increase the internal quantum efficiency of fluorescent OLEDs. researchgate.net

Research into various anthracene derivatives has shown that their performance in OLEDs can be tuned by modifying the substituents on the anthracene core. researchgate.net For instance, the introduction of carbazole moieties to an anthracene core has been shown to yield deep-blue emitting materials with high external quantum efficiencies. rsc.org While specific device performance data for this compound as the primary emissive component is not extensively detailed in the provided search results, the general properties of anthracene derivatives suggest its potential utility in this application. The phosphine (B1218219) oxide group, which shares the P=O bond character with oxidized phosphanes, is known to be an electron-withdrawing group that can improve the electron-transporting properties of a molecule, a desirable characteristic for OLED materials. researchgate.net

Table 1: Performance of Selected Anthracene Derivatives in OLEDs

Emitting Material Device Structure Maximum EQE (%) Emission Color CIE Coordinates (x, y)
mCz-TAn-CN Non-doped 7.03 Deep-blue (0.14, 0.12)
m2Cz-TAn-CN Doped 7.28 Blue (0.14, 0.09)
PIAnCN Non-doped 9.44 Blue (0.14, 0.19)

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage. Data sourced from studies on advanced anthracene derivatives. rsc.orgresearchgate.net

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy ones. nih.govchalmers.se This is achieved through a series of energy transfer steps involving a sensitizer and an annihilator. nih.govchalmers.se The sensitizer absorbs the low-energy light and, through intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to an annihilator molecule. When two such triplet-excited annihilator molecules interact, they undergo TTA to generate a higher-energy singlet excited state in one of the molecules, which then emits a higher-energy photon. nih.gov

Anthracene and its derivatives are widely used as annihilators in TTA-UC systems due to their favorable triplet energies and high fluorescence quantum yields. chalmers.se For instance, 9,10-diphenylanthracene (DPA) is a benchmark annihilator used in many TTA-UC studies. chalmers.sed-nb.info Research has shown that modifying the anthracene structure can tune the upconversion properties. For example, new anthracene derivatives have been synthesized that act as efficient triplet acceptors for green-to-blue light upconversion. nih.gov The upconversion quantum yield can be significant, with some systems reaching values as high as 17.4%. nih.gov Given its structure, this compound possesses the core chromophore necessary to function as an annihilator in TTA-UC systems, similar to other 9-substituted anthracenes.

Table 2: TTA-UC Performance of Systems with Anthracene-Based Annihilators

Sensitizer Annihilator Excitation Wavelength (nm) Emission Wavelength (nm) Upconversion Quantum Yield (%)
Pd(II)octaethylporphyrin (PdOEP) 2-chloro-9,10-dip-tolylanthracene (DTACl) 532 Blue 17.4
Platinum octaethylporphyrin (PtOEP) 9,10-diphenylanthracene (DPA) Green Blue Not specified
Pt(II) meso-tetraphenyltetrabenzoporphine (PtTPBP) 9,10-bis[((triisopropyl)silyl)ethynyl]anthracene (TIPS-Ac) Near-Infrared Blue Not specified

Data compiled from studies on various TTA-UC systems. chalmers.senih.govcam.ac.uk

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport properties of the organic semiconductor used in the active layer. rsc.orgwikipedia.org Anthracene and its derivatives have been explored as semiconductors in OFETs due to their planar structure, which can facilitate strong intermolecular interactions and ordered molecular packing, both of which are beneficial for efficient charge transport. rsc.orgresearchgate.net

The charge carrier mobility in anthracene-based OFETs can be influenced by the nature of the substituents on the anthracene core. researchgate.net For example, an OFET using 9,9'-bianthracene as the active layer has demonstrated a field-effect mobility of 0.067 cm²/(V·s). researchgate.net The introduction of bulky substituents can affect the molecular packing and, consequently, the charge transport characteristics. While specific studies on the charge transport properties of this compound in OFETs were not prominent in the search results, the general understanding of structure-property relationships in anthracene-based semiconductors allows for informed speculation on its potential performance. The three-dimensional, propeller-like shape of this compound might lead to a more amorphous film morphology, which could influence its charge transport characteristics in comparison to more planar anthracene derivatives.

Table 3: Charge Transport Properties of Anthracene-Based OFETs

Active Material Device Structure Mobility (cm²/(V·s)) On/Off Ratio
Anthracene Inverted staggered 5.76 x 10⁻² Not specified
9,9'-bianthracene Not specified 0.067 > 5 x 10⁴

Data from research on anthracene and its oligomers in OFETs. researchgate.net

Catalytic Applications as Ligands or Precursors

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Phosphine ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability.

Phosphine ligands are widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.org The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle. organic-chemistry.org Sterically hindered phosphine ligands can promote the reductive elimination step and stabilize the active catalytic species. organic-chemistry.orgnih.gov

While direct applications of this compound in cross-coupling reactions are not extensively documented in the provided search results, the synthesis of other bulky phosphine ligands containing large aromatic substituents, such as 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine, has been reported for use in Suzuki-Miyaura cross-coupling reactions. rsc.org These types of ligands have shown excellent reactivity for a range of aryl halides. rsc.org The bulky nature of the three anthracene groups in this compound suggests that it could function as a sterically demanding ligand, potentially influencing the outcome of cross-coupling reactions.

Hydroformylation is an important industrial process for the production of aldehydes from alkenes and syngas, and it is typically catalyzed by transition metal complexes, often containing phosphine ligands. researchgate.netrsc.org The choice of phosphine ligand can significantly affect the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes). researchgate.net The steric and electronic properties of the ligand are key to controlling the outcome of the hydroformylation reaction. researchgate.net

The anthracene moieties of this compound can also participate in Diels-Alder reactions, a type of [4+2] cycloaddition. mnstate.eduresearchgate.net Anthracene typically acts as the diene in these reactions, reacting at its 9 and 10 positions. researchgate.netnih.gov The reactivity of anthracene in Diels-Alder reactions can be influenced by the substituents at these positions. researchgate.netresearchgate.net While the phosphorus atom of this compound would likely coordinate to a metal center in a catalytic context, the potential for the anthracene wings to undergo side reactions like the Diels-Alder cycloaddition could be a consideration in designing catalytic processes.

Design of Catalytic Systems with Tunable Selectivity

The performance of transition metal catalysts can be meticulously controlled by the deliberate selection of ligands, with phosphines being a cornerstone in this endeavor. The steric and electronic properties of phosphine ligands are critical determinants of the activity and selectivity of the catalytic center. wikipedia.orgdalalinstitute.com this compound, with its considerable steric bulk, exemplifies the principle of using ligand architecture to direct the outcome of a chemical reaction.

The sheer size of the three anthracene substituents creates a sterically hindered environment around the phosphorus atom. When this compound coordinates to a metal center, this bulk can influence the number and orientation of substrates that can bind to the metal, thereby controlling the regioselectivity and stereoselectivity of the catalytic transformation. For instance, in reactions such as hydroformylation or cross-coupling, the choice of phosphine ligand is paramount in achieving the desired product isomer. nih.gov Bulky phosphines can favor the formation of linear aldehydes in hydroformylation by disfavoring the sterically crowded transition state that leads to branched products.

The electronic nature of this compound also plays a crucial role. The anthracene moieties, being aromatic, can influence the electron density at the phosphorus atom, which in turn modulates the electronic properties of the metal center. This electronic influence can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. manchester.ac.uk The interplay between these steric and electronic effects allows for the fine-tuning of catalyst performance, making this compound a potentially valuable ligand for achieving high selectivity in a variety of catalytic processes.

ParameterInfluence on CatalysisRationale
Steric Bulk Controls substrate access to the metal center, influencing regioselectivity and stereoselectivity.The large anthracene groups create a crowded coordination sphere, favoring less sterically demanding reaction pathways.
Electronic Properties Modulates the electron density of the metal catalyst, affecting reaction rates and catalyst stability.The aromatic nature of the anthracene units influences the donor/acceptor properties of the phosphine ligand.

Contribution to Supramolecular Systems and Smart Materials

The unique combination of a phosphorus atom capable of engaging in coordination chemistry and fluorescent anthracene units makes this compound a compelling building block for the construction of supramolecular assemblies and "smart" materials that respond to external stimuli.

Molecular Recognition and Sensing Principles

The anthracene units of this compound are fluorescent, a property that can be harnessed for the development of chemosensors. mdpi.comosti.gov The fluorescence of anthracene is sensitive to its local environment. When a guest molecule binds to or interacts with the anthracene moieties, it can lead to a change in the fluorescence intensity or wavelength, providing a detectable signal for a molecular recognition event. scienceopen.com

The phosphorus center can also participate in binding, either directly to a metal ion or through hydrogen bonding interactions. This dual functionality allows for the design of sensors with high selectivity. For example, a sensor incorporating this compound could be designed to bind a specific analyte through a combination of interactions with both the phosphorus atom and the anthracene "pockets," leading to a highly specific fluorescence response. nih.gov The bulky nature of the anthracene groups can create a well-defined binding cavity, further enhancing selectivity in host-guest chemistry.

Self-Assembled Monolayers (SAMs) and Nanomaterials

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies on a surface, and they are foundational to many applications in nanoscience and materials chemistry. The phosphine group of this compound can act as an effective anchor to various surfaces, particularly metals like gold. researchgate.net The strong affinity of phosphorus for such surfaces can drive the self-assembly process.

The structure of the resulting monolayer would be heavily influenced by the bulky anthracene substituents. These large, flat aromatic surfaces would likely lead to a well-ordered, densely packed monolayer due to intermolecular π-π stacking interactions between adjacent anthracene units. This ordered arrangement could be exploited to modify the surface properties of materials, for instance, to control wettability or to create a platform for the subsequent assembly of other molecules.

Furthermore, this compound can be used to functionalize nanoparticles. By coating nanoparticles with this ligand, their solubility and stability can be altered. The anthracene moieties at the periphery of the functionalized nanoparticles could then be used for further chemical modifications or to impart specific optical or electronic properties to the nanomaterial.

ApplicationRole of this compoundKey Interactions
Molecular Sensing Acts as a fluorescent reporter and a binding site.Host-guest interactions, π-π stacking, coordination to the phosphorus atom.
Self-Assembled Monolayers Forms ordered layers on surfaces.Phosphine-metal bonding, intermolecular π-π stacking of anthracene units.
Nanomaterial Functionalization Stabilizes and imparts new properties to nanoparticles.Coordination of the phosphine to the nanoparticle surface.

Photoresponsive Materials based on Anthracene Photodimerization

Anthracene and its derivatives are well-known for their ability to undergo a reversible [4+4] photodimerization reaction upon exposure to ultraviolet light. researchgate.netresearchgate.net This photochemical reaction forms a dimer, and the process can be reversed by exposing the dimer to shorter wavelength UV light or by heating. researchgate.net This reversible dimerization provides a powerful mechanism for creating photoresponsive materials.

By incorporating this compound into a polymer or a supramolecular assembly, it is possible to create materials that change their properties in response to light. For example, the photodimerization of the anthracene units can be used to crosslink polymer chains, leading to a change in the material's mechanical properties, such as its stiffness or solubility. This process could be used to create photo-healable materials or materials that change their shape in response to light. rsc.orgnih.gov

The reversibility of the photodimerization allows for the creation of materials that can be switched between two states, making them suitable for applications in optical data storage or as light-activated switches. The bulky nature of the three anthracene groups on a single phosphine core could lead to complex and interesting photomechanical responses in the solid state.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Scalability

The traditional synthesis of sterically hindered triarylphosphines often involves multi-step procedures that can be inefficient and difficult to scale. Future research will likely focus on overcoming these limitations through modern synthetic strategies.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of Tri(anthracen-9-yl)phosphane. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing exothermic reactions and handling reactive intermediates safely. nih.govnih.gov By enabling precise control, flow reactors can improve reaction efficiency, reduce waste, and allow for safer scalability compared to conventional batch processing. nih.govthieme.de The transition from batch to continuous flow could facilitate the production of this compound from the gram to the multi-kilogram level, a critical step for its potential commercial applications. nih.gov

Photoredox Catalysis: Light-driven synthetic methods are emerging as powerful tools in organic chemistry. Photoredox catalysis could offer a novel, single-step pathway to valuable triarylphosphines. acs.org Investigating the photoredox-catalyzed coupling of 9-haloanthracenes with phosphorus sources could lead to a more direct and atom-economical synthesis. This approach avoids the need for harsh reagents and conditions often associated with traditional organometallic coupling reactions.

The table below summarizes the potential advantages of these emerging methodologies for the synthesis of this compound.

MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, precise control over reaction conditions, improved scalability, reduced waste. nih.govnih.govOptimization of reactor design, residence time, and reagent introduction for maximizing yield and purity.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, potential for novel bond formations. acs.orgScreening of photocatalysts, optimization of light source and wavelength, and elucidation of the reaction mechanism.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of how this compound behaves during a chemical transformation is key to optimizing its performance, particularly in catalysis. Operando spectroscopy, which involves monitoring a catalyst under actual working conditions, is a powerful approach to gain these insights. ethz.chornl.gov

Future research should employ a suite of in-situ and operando techniques to probe the role of this compound in real-time. mt.com

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide detailed information about the vibrational states of molecules, allowing researchers to identify reaction intermediates and observe the binding of the phosphine (B1218219) ligand to a metal center as it happens. ornl.govmt.com

Time-Resolved X-ray Absorption Spectroscopy (XAS): XAS can track the oxidation state and coordination environment of a metal catalyst complexed with this compound throughout a catalytic cycle. youtube.com

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This method is invaluable for monitoring the consumption of the phosphine and the formation of phosphorus-containing products or intermediates directly in the reaction mixture. acs.org

By combining these techniques, a comprehensive picture of the catalyst's dynamic structure and its relationship to catalytic activity and selectivity can be constructed. ethz.chyoutube.com This knowledge is essential for rationally designing more efficient catalytic systems.

Rational Design of Next-Generation Functional Materials with this compound

The unique photophysical properties of the anthracene (B1667546) moiety, combined with the electronic influence of the phosphine or its corresponding oxide, make this compound a compelling building block for advanced functional materials. rsc.org

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their excellent photoluminescence and are promising materials for organic electronic devices. acs.org The bulky, non-coplanar structure of this compound could effectively suppress π–π stacking and crystallization in the solid state. acs.orgnycu.edu.tw This leads to the formation of stable amorphous films with high quantum efficiency, which is highly desirable for OLEDs. nycu.edu.tw Furthermore, its oxidized form, Tri(anthracen-9-yl)phosphine oxide, could serve as a highly efficient deep-blue emitter or an electron-transporting material in OLED devices, leveraging the strong electron-withdrawing nature of the phosphine oxide group. nycu.edu.twrsc.org A new anthracene-based fluorescent emitter, incorporating a phosphine oxide, has recently been designed for use in non-doped OLEDs. tandfonline.com

Sensors and Organic Field-Effect Transistors (OFETs): The extended π-system of the anthracene wings could be functionalized to interact with specific analytes, opening the door for its use in chemical sensors. The semiconductor properties of anthracene derivatives also suggest potential applications in OFETs, where the bulky structure of this compound could influence molecular packing and charge transport characteristics. rsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are discovered and optimized. engineering.org.cn For a complex ligand like this compound, machine learning (ML) offers a powerful toolkit for accelerating research and development.

Predictive Reactivity Models: ML models can be trained on datasets of phosphine ligands to predict their performance in catalytic reactions. rsc.orgchemrxiv.org By computing specific structural parameters, such as the percent buried volume (%Vbur), it is possible to predict whether a ligand will be active or inactive in a given cross-coupling reaction. ucla.edu This approach can be used to screen virtual libraries of ligands related to this compound, identifying promising candidates for synthesis and testing without costly and time-consuming lab work. ucla.eduresearchgate.net

Generative Models for Ligand Design: Beyond prediction, generative AI models can design entirely new phosphine ligands with desired properties. uio.no A model could be trained on the structural and electronic features of known ligands and then tasked to generate novel structures that are predicted to have superior stability, activity, or selectivity for a specific chemical transformation.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently guide the optimization of reaction conditions. youtube.com By building a model from a small number of initial experiments, the algorithm can suggest the next set of conditions (e.g., temperature, concentration, catalyst loading) most likely to improve the reaction outcome, dramatically reducing the number of experiments needed to find the optimal process. youtube.com

AI/ML ApplicationObjectivePotential Impact on this compound Research
Predictive Modeling Forecast catalytic activity and selectivity based on ligand structure. rsc.orgucla.eduRapidly assess the potential of this compound and its derivatives in various reactions.
Generative Design Create novel ligand structures with optimized properties. uio.noDiscover next-generation ligands inspired by the this compound scaffold.
Reaction Optimization Identify optimal reaction conditions with minimal experimentation. youtube.comAccelerate the development of efficient catalytic processes using this compound.

Unexplored Reactivity Patterns and Transformation Pathways

The future study of this compound should also venture into uncharted chemical territory to uncover novel reactivity and applications.

Coordination Chemistry: While phosphines are well-known ligands for transition metals, the specific coordination chemistry of the sterically immense this compound is not fully explored. Investigating its binding to a wider range of metal centers could reveal unusual coordination modes and complexes with unique catalytic properties. uniovi.esnih.gov The potential for the anthracene wings to participate in metal binding, in addition to the phosphorus atom, presents an intriguing possibility.

Photochemistry of the Anthracene Wings: Polycyclic aromatic hydrocarbons (PAHs) like anthracene have a rich and varied photochemistry. nih.govrsc.org Upon absorbing UV or visible light, the anthracene moieties could undergo a variety of transformations, such as cycloadditions or reactions with molecular oxygen. nih.gov This opens up the possibility of using light to post-synthetically modify the ligand while it is either free or complexed to a metal, potentially altering its steric and electronic properties in situ.

Surface-Mediated Reactions: The reactivity of phosphines can be dramatically altered when adsorbed onto a surface. For instance, sterically hindered triarylphosphines that are stable in air can be selectively oxidized to their corresponding phosphine oxides when adsorbed on activated carbon. acs.org Exploring the surface chemistry of this compound on various materials (e.g., carbon, metal oxides, zeolites) could uncover novel catalytic activities or transformation pathways.

By pursuing these diverse research directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of academic curiosity into a valuable tool for catalysis and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Tri(anthracen-9-yl)phosphane, and how can side reactions be minimized?

  • Methodological Answer : The Wittig reaction is a robust approach for synthesizing anthracene-derived phosphanes. Key steps include generating the phosphorus ylide via deprotonation of a phosphonium salt (e.g., using NaH or KOtBu) and reacting it with anthracen-9-yl carbonyl precursors. To suppress side reactions, ensure anhydrous conditions, precise stoichiometry, and inert gas purging. Yield optimization may require adjusting solvent polarity (e.g., THF vs. DCM) and reaction time .

Q. How can single-crystal X-ray diffraction (SCXRD) be employed to resolve structural ambiguities in this compound?

  • Methodological Answer : SCXRD analysis using SHELX software (e.g., SHELXL for refinement) is critical. Slow solvent evaporation (e.g., ethyl acetate/dichloromethane mixtures) yields high-quality crystals. Refinement parameters (e.g., anisotropic displacement for heavy atoms, hydrogen positioning via riding models) ensure accurate bond-length and angle measurements. Reference the Cambridge Structural Database (CSD) to compare torsion angles and packing motifs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use inert-atmosphere gloveboxes or Schlenk lines to prevent oxidation. Employ headspace gas chromatography (GC-MS) with mass spectrometric detection for trace phosphane analysis (detection limit: 0.001 mg/kg). Store the compound under argon at –20°C to mitigate degradation. Safety data sheets (SDS) for analogous phosphanes recommend flame-resistant lab coats and emergency ventilation systems .

Advanced Research Questions

Q. How does this compound participate in catalytic Wittig-type reactions under P(III)/P(V) redox cycling?

  • Methodological Answer : In redox-active systems, the ligand facilitates P(III) → P(V) transitions during ylide formation. Kinetic studies (e.g., NMR monitoring) reveal that phosphane oxide reduction is rate-limiting. Adding Brønsted acids (e.g., benzoic acid) accelerates this step. Use ³¹P NMR to track oxidation states and DFT-M06 calculations to model transition states .

Q. What computational tools are suitable for analyzing intermolecular interactions in this compound crystals?

  • Methodological Answer : PIXEL software quantifies lattice energies and van der Waals interactions. Input crystallographic data (CIF files) to map electrostatic potentials and hydrogen-bonding networks. Compare dimerization energies with anthracene derivatives (e.g., chalcone analogs) to assess steric effects from the phosphane group .

Q. How does environmental oxidation degrade this compound, and what stabilization strategies are viable?

  • Methodological Answer : Ambient O₂ and moisture induce P–C bond cleavage, forming phosphane oxides. Accelerated aging tests (e.g., 40°C/75% RH) coupled with FTIR or Raman spectroscopy track degradation. Encapsulation in hydrophobic polymers (e.g., polystyrene-An derivatives) or doping with antioxidants (e.g., BHT) enhances stability .

Q. What role does this compound play as a ligand in gold(I) or palladium(II) complexes for cross-coupling reactions?

  • Methodological Answer : The bulky anthracene groups enforce trans-phosphane coordination, reducing steric clashes in metal complexes. Compare catalytic activity in Negishi couplings using Pd(0)/Pd(II) systems with/without added phosphane. XAS or XPS confirms metal-ligand binding modes. Structure-activity relationships (SARs) correlate ligand bite angles with reaction yields .

Q. Which analytical techniques are most reliable for quantifying this compound in biological or environmental matrices?

  • Methodological Answer : Headspace GC-FID with methyl ethyl ketone as an internal standard achieves ppm-level detection in tissues (e.g., lung, blood). Validate the method via spike-recovery experiments (70–130% recovery range). For environmental samples, solid-phase microextraction (SPME) pre-concentrates the analyte prior to GC-MS/MS analysis .

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